molecular formula C19H18BrNO3 B11406936 5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11406936
M. Wt: 388.3 g/mol
InChI Key: HLBFSJBODDWWPC-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and applications in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione stands out due to its unique substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C19H18BrNO3/c1-11(2)24-15-6-4-13(5-7-15)10-21-17-12(3)8-14(20)9-16(17)18(22)19(21)23/h4-9,11H,10H2,1-3H3

InChI Key

HLBFSJBODDWWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=C(C=C3)OC(C)C)Br

Origin of Product

United States

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